

Spectroscopic Characterization of Acid-PEG14-t-butyl ester: A Technical Guide

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Compound of Interest

Compound Name: Acid-PEG14-t-butyl ester

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **Acid-PEG14-t-butyl ester**, a heterobifunctional polyethylene glycol (PEG) linker. This compound is of significant interest in bioconjugation and drug delivery due to its defined chain length, which imparts hydrophilicity, and its terminal functional groups that allow for conjugation to biomolecules and surfaces. The t-butyl ester provides a protecting group for a carboxylic acid, which can be deprotected under acidic conditions for subsequent reactions.

Core Spectroscopic Data

The following tables summarize the expected quantitative data from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis of **Acid-PEG14-t-butyl ester**. These values are based on established chemical shift ranges for PEG and related functional groups and calculated isotopic distributions.

Table 1: Predicted ^1H NMR Spectroscopic Data for Acid-PEG14-t-butyl ester

Solvent: CDCl_3 , Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.75	Triplet	2H	-CH ₂ -CH ₂ -COO-tBu
~3.64	Singlet (broad)	~52H	-O-CH ₂ -CH ₂ -O- (PEG backbone)
~3.60	Triplet	2H	HOOC-CH ₂ -CH ₂ -O-
~2.60	Triplet	2H	HOOC-CH ₂ -
~2.45	Triplet	2H	-CH ₂ -COO-tBu
1.45	Singlet	9H	-C(CH ₃) ₃

Table 2: Predicted ¹³C NMR Spectroscopic Data for Acid-PEG14-t-butyl ester

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

Chemical Shift (δ) ppm	Assignment
~173	HOOC-
~171	-COO-tBu
~80.5	-C(CH ₃) ₃
~70.5	-O-CH ₂ -CH ₂ -O- (PEG backbone)
~69.0	-CH ₂ -CH ₂ -COO-tBu
~67.0	HOOC-CH ₂ -CH ₂ -O-
~35.0	HOOC-CH ₂ -
~34.0	-CH ₂ -COO-tBu
~28.0	-C(CH ₃) ₃

Table 3: Predicted Mass Spectrometry Data for Acid-PEG14-t-butyl ester

Ionization Mode: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI)

m/z (Daltons)	Ion Species
Calculated Exact Mass	$[M+H]^+$
Calculated Exact Mass + 23	$[M+Na]^+$
Calculated Exact Mass + 39	$[M+K]^+$

Note: The exact mass of **Acid-PEG14-t-butyl ester** ($C_{34}H_{66}O_{17}$) is approximately 746.42 g/mol. The observed mass spectrum for PEGylated compounds typically shows a distribution of peaks corresponding to different PEG chain lengths, with the spacing between adjacent peaks being 44.03 Da, the mass of the ethylene glycol monomer unit.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accurate interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain 1H and ^{13}C NMR spectra to confirm the chemical structure of **Acid-PEG14-t-butyl ester**.

Instrumentation:

- NMR Spectrometer (e.g., Bruker Avance series, 400 MHz or higher)
- 5 mm NMR tubes

Sample Preparation:

- Accurately weigh 5-10 mg of **Acid-PEG14-t-butyl ester**.

- Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl_3).
- Vortex the sample until fully dissolved.
- Transfer the solution to a clean, dry 5 mm NMR tube.

^1H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
- Solvent: CDCl_3
- Temperature: 298 K
- Number of Scans: 16-64 (signal-to-noise dependent)
- Relaxation Delay (d1): 1-2 seconds
- Acquisition Time: 2-4 seconds
- Spectral Width: 0-12 ppm
- Referencing: Tetramethylsilane (TMS) at 0.00 ppm.

^{13}C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled ^{13}C experiment (e.g., 'zgpg30' on Bruker instruments).
- Solvent: CDCl_3
- Temperature: 298 K
- Number of Scans: 1024-4096 (due to low natural abundance of ^{13}C)
- Relaxation Delay (d1): 2-5 seconds
- Acquisition Time: 1-2 seconds
- Spectral Width: 0-220 ppm

- Referencing: CDCl_3 solvent peak at 77.16 ppm.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and confirm the mass of **Acid-PEG14-t-butyl ester**.

Instrumentation:

- High-Resolution Mass Spectrometer (e.g., Time-of-Flight (TOF), Orbitrap) with an ESI or MALDI source.

Sample Preparation (for ESI-MS):

- Prepare a stock solution of **Acid-PEG14-t-butyl ester** in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
- Dilute the stock solution to a final concentration of 1-10 $\mu\text{g/mL}$ in a solvent mixture compatible with ESI, typically 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode.

ESI-MS Acquisition Parameters:

- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Capillary Voltage: 3-4 kV.
- Drying Gas (N_2) Flow: 5-10 L/min.
- Drying Gas Temperature: 200-300 $^{\circ}\text{C}$.
- Mass Range: m/z 100-2000.
- Data Analysis: The resulting spectrum should be analyzed for the presence of the protonated molecule $[\text{M}+\text{H}]^+$ and common adducts such as $[\text{M}+\text{Na}]^+$ and $[\text{M}+\text{K}]^+$.

Sample Preparation (for MALDI-MS):

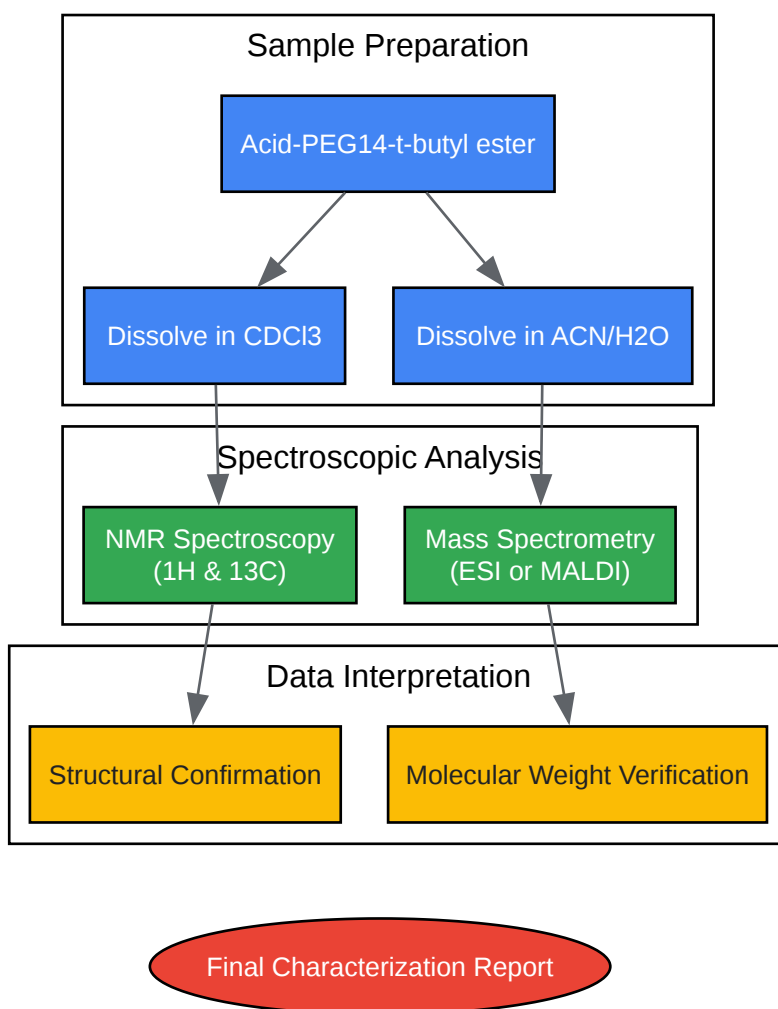
- Prepare a saturated solution of a suitable matrix (e.g., α -cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA)) in 50:50 acetonitrile:water with 0.1% trifluoroacetic acid (TFA).
- Prepare a ~1 mg/mL solution of **Acid-PEG14-t-butyl ester** in a compatible solvent.
- Mix the sample and matrix solutions in a 1:1 ratio.
- Spot 1 μ L of the mixture onto the MALDI target plate and allow it to air dry (co-crystallize).

MALDI-MS Acquisition Parameters:

- Ionization Mode: Positive ion.
- Laser: Nitrogen laser (337 nm).
- Mass Range: m/z 500-2000.
- Data Analysis: Analyze the spectrum for the characteristic PEG polymer distribution centered around the molecular weight of the PEG14 analogue.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of **Acid-PEG14-t-butyl ester**.



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Caption: Workflow for Spectroscopic Characterization.

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